![molecular formula C26H28N2O B2605993 2-((4-(tert-butyl)phenoxy)methyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole CAS No. 615280-80-3](/img/structure/B2605993.png)

2-((4-(tert-butyl)phenoxy)methyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

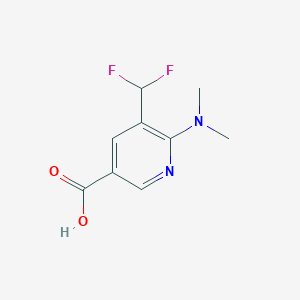

The compound “2-((4-(tert-butyl)phenoxy)methyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole” is a complex organic molecule. It contains a benzimidazole core, which is a bicyclic heteroarene, a common motif in many pharmaceuticals and therapeutic agents . The molecule also contains a tert-butyl phenoxy group and a methylbenzyl group, which could potentially influence its physical properties and biological activity.

Molecular Structure Analysis

The benzimidazole core of the molecule is planar due to the conjugated double bonds. The tert-butyl phenoxy and methylbenzyl groups are likely to project out from this plane, and their positions could influence the overall shape and properties of the molecule .Chemical Reactions Analysis

Benzimidazoles are known to participate in a variety of chemical reactions, particularly as bases and nucleophiles. The reactivity of this specific compound would likely be influenced by the electron-donating methylbenzyl group and the electron-withdrawing phenoxy group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzimidazole ring could contribute to its stability and solubility, while the phenoxy and methylbenzyl groups could influence its lipophilicity .Applications De Recherche Scientifique

Synthesis and Reactivity

Deprotonation and Complex Formation : Zhang and Kawaguchi (2006) explored the deprotonation of imidazolium salt tethered by substituted phenol, leading to the formation of magnesium NHC complex. This research highlights the compound's potential in synthesizing metal-organic frameworks and complex compounds, showcasing its versatility in organometallic chemistry (Zhang & Kawaguchi, 2006).

Antiradical Activity : Gataullina et al. (2017) investigated the antiradical activity of benzazole-2-thiones, including derivatives related to the query compound. Their findings suggest that these compounds could serve as potential antioxidants or in materials science for developing substances with protective properties against radical damage (Gataullina et al., 2017).

Catalysis and Polymerization

- Catalytic Activity in Alkylation : Elavarasan et al. (2011) studied the catalytic activity of sulfonic acid functional ionic liquids in the tert-butylation of phenol, showcasing the compound's potential role in catalysis and chemical synthesis, particularly in optimizing reaction conditions for selective and efficient chemical transformations (Elavarasan et al., 2011).

Coordination Chemistry and Metal Complexes

- Iron Complexes and Ethylene Reactions : Yankey et al. (2014) synthesized (phenoxyimidazolyl-salicylaldimine)iron complexes and assessed their catalytic properties in ethylene reactions. This research highlights the compound's utility in developing new catalysts for the polymerization and oligomerization of ethylene, potentially impacting materials science and industrial chemistry (Yankey et al., 2014).

Synthesis and Chemical Properties

- Synthesis of Antioxidants : Pan et al. (1998) focused on synthesizing new monomeric antioxidants containing hindered phenol, demonstrating the compound's relevance in creating stabilizers for polymers against thermal oxidation. This could have applications in enhancing the durability and lifespan of polymer-based materials (Pan et al., 1998).

Mécanisme D'action

Target of Action

The primary target of the compound 2-((4-(tert-butyl)phenoxy)methyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole is the organic light-emitting diodes (OLEDs). This compound is used in the development of solution-processed OLEDs .

Mode of Action

The compound this compound interacts with its targets by increasing the molecular solubility and reducing the aggregation-caused self-quenching of excitons in neat films. This is achieved by inhibiting the intramolecular vibrational relaxation and the intermolecular π–π stacking .

Biochemical Pathways

The compound this compound affects the biochemical pathways related to the production of OLEDs. The incorporation of two tert-butyl groups in the molecules can effectively increase the molecular solubility and reduce the aggregation-caused self-quenching of excitons in neat films .

Pharmacokinetics

The compound’s ability to increase molecular solubility suggests that it may have good bioavailability .

Result of Action

As a result of its action, the compound this compound enables the production of solution-processed non-doped OLEDs with high external quantum efficiencies (EQE) of 25.8% .

Action Environment

The action of the compound this compound is influenced by environmental factors such as the presence of other molecules and the physical conditions of the environment. The compound’s ability to inhibit intramolecular vibrational relaxation and intermolecular π–π stacking suggests that it may be stable under a variety of environmental conditions .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[(4-tert-butylphenoxy)methyl]-1-[(4-methylphenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O/c1-19-9-11-20(12-10-19)17-28-24-8-6-5-7-23(24)27-25(28)18-29-22-15-13-21(14-16-22)26(2,3)4/h5-16H,17-18H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXRKZWDQHZXQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B2605912.png)

![Tert-butyl n-[2-(3-aminocyclobutyl)ethyl]carbamate](/img/structure/B2605913.png)

![2-(2,4-dimethylphenyl)-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2605916.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2605917.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-ethyl-N,2-dimethyl-1H-imidazole-4-sulfonamide](/img/structure/B2605918.png)

![Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2605920.png)

![N-(3-fluoro-4-methylphenyl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2605923.png)

![Methyl 4-ethyl-5-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2605925.png)

![2-[3-(Trifluoromethyl)-1,2-oxazol-4-yl]acetonitrile](/img/structure/B2605927.png)

![N-(sec-butyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2605928.png)

![1-[4-(Benzyloxy)phenyl]pyrrolidin-2-one](/img/structure/B2605930.png)

![1-[3-(Hydroxymethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one](/img/structure/B2605933.png)